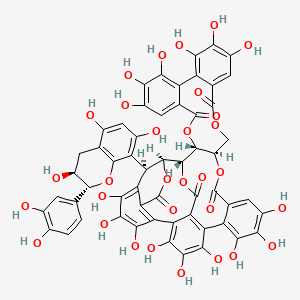
2,5,7-Trichlorolichexanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-trichlorolichexanthone is a member of xanthones.
Applications De Recherche Scientifique
Neurotrophic Factor Regulation
1,3,7-Trihydroxyxanthone, a compound related to 2,5,7-Trichlorolichexanthone, has shown potential in regulating neurotrophic factors, which could be beneficial in treating psychiatric disorders. This compound stimulates the expression of NGF and BDNF in rat astrocyte primary cultures. It may achieve this by regulating critical enzymes in the metabolic pathway of neurotrophic factors and possibly involves cAMP- and ERK-dependent pathways (Yang et al., 2018).
Antidiabetic Potential
Novel xanthone-triazole derivatives, which are structurally related to 2,5,7-Trichlorolichexanthone, have been investigated for their potential as antidiabetic agents. They showed promising α-glucosidase inhibitory activities and the ability to promote glucose uptake in HepG2 cells, indicating their dual therapeutic effects for type 2 diabetes (Ye et al., 2019).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
Polyhydroxylated xanthones, closely related to 2,5,7-Trichlorolichexanthone, have demonstrated antibacterial activity against certain Gram-positive bacteria. Additionally, some xanthones have shown EGFR-tyrosine kinase inhibitory activity, which is relevant in cancer research (Duangsrisai et al., 2014).
Synthesis and Antimalarial Activity
The synthesis of 2,7-dihydroxyxanthone from xanthone, a process relevant to the production of 2,5,7-Trichlorolichexanthone, has shown notable antiplasmodial activity against Plasmodium falciparum, indicating its potential as a new antimalarial drug (Amanatie et al., 2018).
Endocrine-Disrupting Effects
Thioxanthone derivatives, similar in structure to 2,5,7-Trichlorolichexanthone, have been studied for their endocrine-disrupting effects. These compounds have demonstrated the ability to influence steroidogenesis and interfere with androgen and estrogen receptor-mediated transcription, suggesting their potential impact on endocrine systems (Reitsma et al., 2013).
Propriétés
Nom du produit |
2,5,7-Trichlorolichexanthone |
|---|---|
Formule moléculaire |
C16H11Cl3O5 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
2,4,7-trichloro-8-hydroxy-3,6-dimethoxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C16H11Cl3O5/c1-5-8-13(20)9-6(4-7(22-2)11(18)14(9)21)24-15(8)12(19)16(23-3)10(5)17/h4,21H,1-3H3 |
Clé InChI |
RQSKYECJFBMMPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=CC(=C(C(=C3C2=O)O)Cl)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



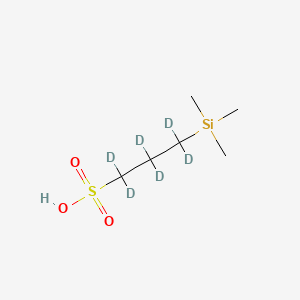
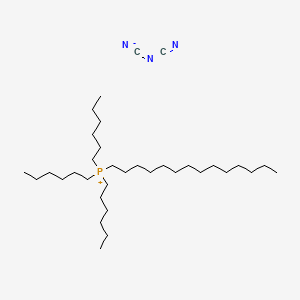
![6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one](/img/structure/B1255005.png)
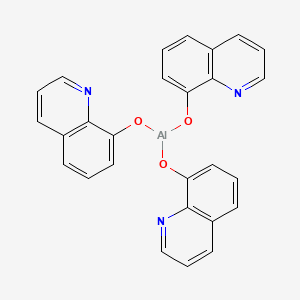
![5,8-Ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,10H)-trione, 16-ethenyl-3a,9a,9b,11,12,13,13a,13b,16,16a,16b,17a-dodecahydro-12-methyl-](/img/structure/B1255011.png)
![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)
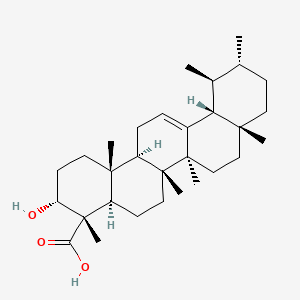


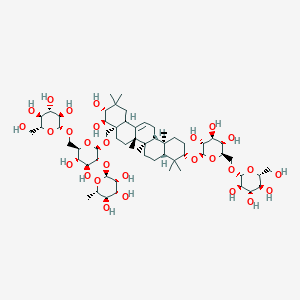


![N-Ethyl-N'-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride](/img/structure/B1255023.png)
